molecular formula C9H9Cl2NO4S B5880418 N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine

N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine

Cat. No.: B5880418
M. Wt: 298.14 g/mol
InChI Key: ZUDGTBXYSAQMJQ-UHFFFAOYSA-N
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Description

N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine is a chemical compound characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and a methylated glycine moiety

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO4S/c1-12(5-9(13)14)17(15,16)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDGTBXYSAQMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-methylglycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction disrupts normal cellular processes, which can be beneficial in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycinamide
  • N-[(2,5-dichlorophenyl)sulfonyl]-N-phenylglycine

Uniqueness

N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine is unique due to its specific combination of a dichlorophenyl ring and a methylated glycine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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